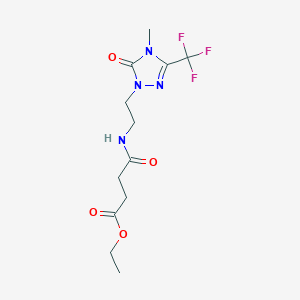

ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H17F3N4O4 and its molecular weight is 338.287. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the initial formation of the 1H-1,2,4-triazole ring followed by functional group modifications. Conditions often include controlled temperature environments, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, production involves optimizing the synthetic routes to maximize efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactions and automated synthesis can be employed. Quality control measures ensure the compound meets industry standards for pharmaceutical and other applications.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminium hydride, hydrogen gas with palladium catalysts.

Substitution: Alkyl halides, sulfonyl chlorides under specific solvent conditions like DMF or THF.

Major Products: Depending on the conditions, major products could include derivatives with altered functional groups or ring structures, useful for further chemical synthesis or application-specific purposes.

Aplicaciones Científicas De Investigación

In Chemistry: Used as a building block for more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methods.

In Biology and Medicine: Potential use in drug development due to its bioactive triazole moiety. Investigated for antifungal, antibacterial, or anticancer properties.

In Industry: Application in the manufacturing of agrochemicals, polymers, and specialty chemicals. The trifluoromethyl group imparts stability and lipophilicity, beneficial in various industrial processes.

5. Mechanism of Action: The compound’s effects stem from interactions at the molecular level, particularly involving the triazole and ester functionalities. It may inhibit or activate specific enzymes, altering biochemical pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets.

6. Comparison with Similar Compounds: Compared to other trifluoromethyl-containing compounds, ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate offers unique reactivity due to its ester and triazole groups. This makes it particularly valuable in synthetic chemistry and drug design, where specific interactions and stability are crucial.

Comparación Con Compuestos Similares

Ethyl 4-((2-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate (structurally similar with slight variations)

Methyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate (methyl ester instead of ethyl)

This compound's diverse applications and chemical characteristics make it a subject of ongoing research and interest across multiple scientific domains.

Actividad Biológica

Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a triazole ring and a trifluoromethyl group, which are known to enhance biological activity.

Biological Activity Overview

This compound has been studied for various biological activities including:

1. Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and altering membrane permeability.

2. Antitumor Activity

Several studies have demonstrated the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against A431 and HT29 cell lines .

3. Enzyme Inhibition

Triazole derivatives are known to inhibit specific enzymes, such as carbonic anhydrase and various kinases. The structure of this compound suggests potential interactions with these enzymes due to its functional groups .

The biological activity of this compound is likely mediated through several mechanisms:

1. Interaction with Cellular Targets

The triazole ring can interact with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular functions leading to apoptosis in cancer cells.

2. Modulation of Signaling Pathways

Compounds like this compound may modulate signaling pathways involved in cell proliferation and survival.

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings:

Case Study 1: Antitumor Efficacy

A study involving a series of triazole derivatives showed promising results against human cancer cell lines. The derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Research on similar triazole compounds indicated significant antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group was noted to enhance this activity due to increased hydrophobic interactions with bacterial membranes .

Data Tables

| Activity Type | IC50 Values (µg/mL) | Target Cells/Organisms |

|---|---|---|

| Antitumor | 1.61 - 1.98 | A431 (human epidermoid carcinoma) |

| Antimicrobial | Varies | Staphylococcus aureus |

| Enzyme Inhibition | Specific IC50 not reported | Carbonic Anhydrase |

Propiedades

IUPAC Name |

ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4O4/c1-3-23-9(21)5-4-8(20)16-6-7-19-11(22)18(2)10(17-19)12(13,14)15/h3-7H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZENLGSKEBOHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.